molecular formula C12H15Cl2NO B332638 N-(2,3-dichlorophenyl)hexanamide

N-(2,3-dichlorophenyl)hexanamide

Cat. No.: B332638
M. Wt: 260.16 g/mol
InChI Key: DWEDMSSZJHYTFQ-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)hexanamide is an organic compound characterized by a hexanamide chain (a six-carbon acyl group) attached to a 2,3-dichlorophenyl ring. The dichlorophenyl group is a common motif in agrochemicals, contributing to bioactivity through enhanced lipophilicity and receptor binding .

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)hexanamide

InChI

InChI=1S/C12H15Cl2NO/c1-2-3-4-8-11(16)15-10-7-5-6-9(13)12(10)14/h5-7H,2-4,8H2,1H3,(H,15,16)

InChI Key

DWEDMSSZJHYTFQ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl Amides and Acetamides

N-(3,4-Dichlorophenyl)propanamide (Propanil)
  • Structure : Propanamide chain (3 carbons) attached to a 3,4-dichlorophenyl ring.
  • Use : Herbicide (propanil) used in rice cultivation .
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
  • Structure : Benzamide core with an ethoxymethoxy substituent on the phenyl ring.
  • Use : Herbicide (etobenzanid) targeting broadleaf weeds .
  • Comparison : The ethoxymethoxy group increases hydrophilicity, whereas the hexanamide chain in N-(2,3-dichlorophenyl)hexanamide enhances lipid solubility, suggesting differences in bioavailability and soil mobility.
Chloroacetamide Herbicides (Alachlor, Pretilachlor)
  • Structure : Chloroacetamide group (Cl-CH2-CONH-) attached to substituted phenyl rings.
  • Use : Pre-emergent herbicides inhibiting plant cell division .
  • Comparison : The chloroacetamide moiety introduces electrophilic reactivity, unlike the stable hexanamide chain in the target compound, which may reduce metabolic degradation.

Dichlorophenyl Derivatives with Heterocyclic Cores

1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
  • Structure : Triazole ring linked to a 2,3-dichlorophenyl group and a pyridinylmethyl substituent.
  • Use : P2X7 receptor antagonist for neuroinflammatory disorders .
  • Comparison : The triazole core enables hydrogen bonding and π-π stacking, differing from the hexanamide’s aliphatic chain, which primarily contributes to hydrophobic interactions.

Hydroxamic Acid Derivatives

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide
  • Structure : Cyclohexanecarboxamide with a hydroxylamine group on the chlorophenyl ring.
  • Use : Antioxidant or metal-chelating agent .
  • Comparison : The hydroxamic acid (-NHOH) group confers metal-binding properties, absent in this compound, which lacks such functional groups.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Use/Activity Reference
This compound Hexanamide 2,3-Dichlorophenyl Likely herbicide (inferred) -
Propanil Propanamide 3,4-Dichlorophenyl Herbicide
Etobenzanid Benzamide Ethoxymethoxy, 2,3-dichlorophenyl Herbicide
Alachlor Chloroacetamide 2,6-Diethylphenyl Herbicide
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide Hydroxylamine, 4-chlorophenyl Antioxidant

Key Findings and Implications

Structural Stability : Unlike chloroacetamides (e.g., alachlor), the absence of reactive chloroacetyl groups in the target compound may reduce toxicity and environmental degradation .

Functional Group Diversity: Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) exhibit metal-chelating properties, highlighting how minor structural changes drastically alter functionality .

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